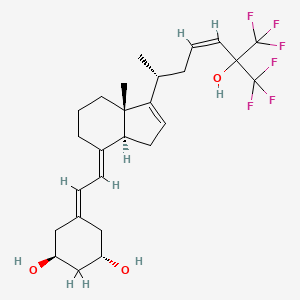

(OH)2-ene-yne-(F)6-D3

Description

Significance of Complex Molecular Architectures in Contemporary Organic Chemistry

The generation of molecular complexity is a primary objective in organic chemistry. nih.gov Complex molecular architectures, often inspired by natural products, are not merely synthetic challenges; they are the source of new chemical methodologies and the foundation for innovations in medicine and materials science. nih.govroyalsocietypublishing.org The intricate three-dimensional arrangement of atoms in a complex molecule can give rise to specific biological activities or material properties that are absent in simpler structures. royalsocietypublishing.org The effort to synthesize these molecules reveals the limits of current chemical technology and stimulates the invention of new reactions and strategies. nih.gov A molecule's complexity can be considered in terms of its structure (e.g., unusual atom connectivities, number of stereocenters) and the complexity of its synthesis. nih.govroyalsocietypublishing.org The most elegant synthetic strategies are those that build intricate structures efficiently, minimizing steps and maximizing complexity in each transformation. nih.gov

Overview of Enyne Reactivity and Synthetic Utility

Enynes, which contain both a carbon-carbon double bond (alkene) and a triple bond (alkyne), are exceptionally versatile building blocks in organic synthesis. rsc.orgrsc.org This conjugated or non-conjugated arrangement of unsaturation allows for a wide array of transformations, making them valuable precursors for constructing carbocycles and heterocycles. rsc.orgresearchgate.net The reactivity of the enyne system can be finely tuned by transition metal catalysts—such as those based on gold, palladium, or copper—which can selectively activate either the alkyne or the alkene. rsc.orgresearchgate.net

This selective activation leads to a variety of reaction pathways, including:

Cyclization Reactions: Enynes readily undergo cyclization to form five- or six-membered rings, a process central to the synthesis of many natural products and complex molecules. researchgate.net

Difunctionalization: The double and triple bonds can be functionalized in a single operation, allowing for the rapid build-up of molecular complexity. This includes processes like sulfonylarylation and diborylation. rsc.orgmdpi.com

Rearrangements: Under specific catalytic conditions, enynes can undergo complex skeletal rearrangements to produce novel structures, such as functionalized allenes or cyclopentenes. researchgate.netbohrium.com

Controlling the regioselectivity (e.g., 1,2- vs. 3,4-addition) in reactions of 1,3-enynes is a significant challenge that, when overcome, provides powerful tools for targeted synthesis. rsc.orgnih.gov

Table 1: Common Reaction Manifolds of Enyne Systems This table presents typical transformations involving the enyne functional group, not specific data for the fictional compound.

| Reaction Type | Catalyst/Reagent Example | Resulting Structure |

|---|---|---|

| Enyne Cyclization | Au(I) or Pt(II) complexes | Cyclopentene derivatives |

| Enyne Metathesis | Grubbs-type Ru catalysts | Cyclic dienes |

| Pauson-Khand Reaction | Co₂(CO)₈ | Fused cyclopentenones |

| 1,4-Hydroarylation | Pd or Ni catalysts | Aryl-substituted allenes |

| 1,4-Addition | Nucleophiles with Cu catalysts | Functionalized allenes |

Strategic Importance of Hydroxyl and Fluorine Functionalities in Modulating Molecular Properties

The properties of an organic molecule are profoundly influenced by its functional groups. In the hypothetical molecule "(OH)2-ene-yne-(F)6-D3," the presence of both hydroxyl (–OH) and fluorine (–F) groups would create a molecule with a unique and potentially powerful profile.

Hydroxyl Groups: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This ability is critical for molecular recognition, influencing how a molecule might interact with a biological target like an enzyme or receptor. rsc.org Hydroxyl groups also significantly impact a molecule's polarity and water solubility. From a synthetic standpoint, they are versatile handles that can be transformed into many other functional groups.

Fluorine Atoms: Fluorine is the most electronegative element, and its incorporation into organic molecules has dramatic effects. tandfonline.com Strategically placing six fluorine atoms would influence the molecule in several ways:

Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups. nih.govacs.org For instance, a fluorine atom can lower the pKa of a nearby hydroxyl group. nih.gov

Metabolic Stability: Replacing hydrogen with fluorine at sites prone to metabolic oxidation can block these pathways, increasing the molecule's half-life in biological systems. acs.org

Conformation and Binding: The C–F bond is stronger and slightly longer than a C–H bond. While fluorine is a reasonable mimic for hydrogen in terms of size, its unique electronic properties can lead to altered binding affinities with protein targets. tandfonline.com Fluorine is a weak hydrogen bond acceptor but can participate in other non-covalent interactions. nih.gov

The interplay between the electron-donating hydroxyl groups and the electron-withdrawing fluorine atoms would create distinct electronic domains within the molecule, heavily influencing its reactivity and intermolecular interactions. tku.edu.tw

Table 2: Comparative Effects of Hydroxyl and Fluorine Substitution This table provides a generalized comparison based on established chemical principles.

| Property | Effect of Hydroxyl (–OH) Group | Effect of Fluorine (–F) Atom |

|---|---|---|

| Hydrogen Bonding | Strong H-bond donor and acceptor | Weak H-bond acceptor |

| Polarity/Solubility | Increases polarity and water solubility | Increases lipophilicity (often) |

| Electronic Effect | Electron-donating (by resonance) | Strongly electron-withdrawing (inductive) |

| Metabolic Stability | Site for oxidation/conjugation | Often blocks metabolic oxidation |

| Acidity/Basicity | Can act as a weak acid | Decreases basicity of nearby amines; increases acidity of nearby acids |

Role of Isotopic Labeling (Deuterium) in Mechanistic Organic Research

The inclusion of three deuterium (B1214612) (D) atoms, denoted by "D3," signifies the use of isotopic labeling. This technique is a powerful tool for elucidating reaction mechanisms. synmr.infiveable.me By replacing hydrogen with its heavier, stable isotope, deuterium, chemists can track the fate of specific atoms throughout a reaction. fiveable.me

The most important application of this substitution is the Kinetic Isotope Effect (KIE) . A chemical bond to deuterium (C–D) is stronger than the corresponding bond to hydrogen (C–H). Consequently, if a C–H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. symeres.com By measuring the reaction rates of the deuterated and non-deuterated compounds (kH/kD), researchers can confirm whether a specific C–H bond is broken in the key step of the mechanism. nih.gov This information is invaluable for understanding and optimizing chemical reactions. synmr.insymeres.com In the context of "this compound," the deuterium labels could be used to probe the mechanism of its synthesis or its subsequent reactions, such as a catalytically-driven cyclization.

Structure

3D Structure

Properties

CAS No. |

195527-19-6 |

|---|---|

Molecular Formula |

C26H34F6O3 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(1S,3S)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |

InChI |

InChI=1S/C26H34F6O3/c1-16(5-3-12-24(35,25(27,28)29)26(30,31)32)21-9-10-22-18(6-4-11-23(21,22)2)8-7-17-13-19(33)15-20(34)14-17/h3,7-9,12,16,19-20,22,33-35H,4-6,10-11,13-15H2,1-2H3/b12-3-,18-8+/t16-,19+,20+,22+,23-/m1/s1 |

InChI Key |

MCDFCBSAKWEQJL-JIPURMHISA-N |

Isomeric SMILES |

C[C@H](C/C=C\C(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](C[C@H](C3)O)O)C |

Canonical SMILES |

CC(CC=CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |

Origin of Product |

United States |

Theoretical and Computational Investigations of Oh 2 Ene Yne F 6 D3

Electronic Structure Analysis and Bonding Characterization

The electronic structure of (OH)2-ene-yne-(F)6-D3 is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemistry calculations, particularly using Hartree-Fock theory and Density Functional Theory (DFT), are employed to investigate these characteristics. emerginginvestigators.org The inclusion of fluorine atoms is presumed to significantly alter the electronic landscape of the molecule. emerginginvestigators.org

Natural Bond Orbital (NBO) analysis is another vital technique used to understand the bonding within the molecule. This method provides insight into charge distribution, hybridization, and delocalization effects like hyperconjugation. For instance, NBO analysis can quantify the electron-withdrawing effects of the fluorine atoms on the ene-yne backbone and the hydroxyl groups.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability |

Note: The data in this table is hypothetical and serves as an illustrative example of results from computational analysis.

Conformational Landscape Exploration and Energetic Profiles

The structural flexibility of this compound, particularly around the single bonds, means that it can exist in multiple conformations. Understanding the conformational landscape is essential, as the lowest energy conformer (the global minimum) will be the most populated and will dictate the molecule's observed properties.

Computational methods are used to perform a systematic conformational search. This involves rotating the molecule around its torsion angles and calculating the potential energy of each resulting structure. The energetic profiles of these rotations reveal the energy barriers between different conformers and identify the most stable arrangements. The presence of two hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which could significantly stabilize certain conformations. The bulky and highly electronegative fluorine atoms will also introduce steric and electrostatic interactions that shape the conformational preferences.

Reaction Pathway Prediction and Transition State Elucidation via Quantum Mechanical Methods (e.g., DFT calculations)

DFT calculations are a powerful tool for predicting the reactivity of this compound and elucidating potential reaction mechanisms. nih.govrsc.orgresearchgate.net For a molecule with alkene and alkyne functionalities, reactions such as enyne metathesis are of significant interest. rsc.orgresearchgate.net Computational studies can model the entire catalytic cycle of such reactions. researchgate.netacs.org

Computational Prediction of Spectroscopic Signatures for Structural Verification

Should this compound be synthesized, its structure would need to be confirmed using spectroscopic methods. Computational chemistry allows for the a priori prediction of these spectroscopic signatures, which can be invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the O-H stretches of the hydroxyl groups, the C=C stretch of the alkene, the C≡C stretch of the alkyne, and the C-F stretches from the fluorinated sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated. ¹⁹F NMR is particularly important for fluorinated compounds, and predicted spectra can help assign signals to specific fluorine atoms in the molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the absorption of UV-visible light. This provides a theoretical UV-Vis spectrum, with the wavelength of maximum absorption (λmax) being a key parameter.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signature | Functional Group |

|---|---|---|

| IR | ~3400 cm⁻¹ | O-H stretch |

| IR | ~2150 cm⁻¹ | C≡C stretch |

| IR | ~1650 cm⁻¹ | C=C stretch |

| IR | 1100-1300 cm⁻¹ | C-F stretch |

| ¹³C NMR | 110-140 ppm | Alkene carbons |

| ¹³C NMR | 80-100 ppm | Alkyne carbons |

Note: The data in this table is hypothetical and serves as an illustrative example of results from computational analysis.

Solvation Effects on Molecular Structure and Reactivity

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvation effects using either explicit or implicit methods.

Explicit Solvation: This approach involves surrounding the molecule with a number of individual solvent molecules. This method is computationally intensive but can provide detailed insight into specific molecule-solvent interactions, such as hydrogen bonding between the hydroxyl groups and a protic solvent.

Implicit Solvation (Continuum Models): In this more common approach, the solvent is modeled as a continuous medium with a specific dielectric constant. This method, often called the Polarizable Continuum Model (PCM), is efficient for calculating how a solvent's polarity affects the conformational energies and reaction pathways of the solute molecule. For a polar molecule like this compound, moving to a polar solvent is expected to stabilize more polar conformers and could alter the energy barriers of chemical reactions.

Synthetic Strategies and Methodologies for Oh 2 Ene Yne F 6 D3 and Analogues

Comprehensive Retrosynthetic Analysis of the (OH)2-ene-yne-(F)6-D3 Framework

A retrosynthetic analysis of the this compound framework suggests several plausible disconnection points. The primary disconnections involve the carbon-carbon bonds that form the enyne backbone and the carbon-oxygen bonds of the vicinal diol.

A logical approach begins with the disconnection of the hydroxyl groups. The vicinal diol can be traced back to an alkene precursor via a dihydroxylation reaction (Functional Group Interconversion, FGI). This simplifies the target to a fluorinated enyne olefin.

The enyne core itself can be disconnected in several ways. A primary strategy involves a disconnection at the C(sp)-C(sp²) bond, suggesting a transition metal-catalyzed cross-coupling reaction. This approach would utilize a vinyl halide or vinyl boronate fragment and a terminal alkyne fragment. An alternative disconnection across the C(sp²)=C(sp²) double bond points towards an olefin metathesis strategy.

The fluorinated alkyl chain can be envisioned as being attached to either the vinyl or the alkynyl fragment prior to the key bond-forming reactions. The deuterium (B1214612) atoms ("D3") are assumed to be introduced via a deuterated reagent at a suitable stage, for instance, during the formation of one of the building blocks. This analysis leads to key building blocks: a polyfluorinated vinyl or acetylenic component, a corresponding unsaturated partner, and a robust strategy for late-stage oxidation.

Stereoselective and Regioselective Construction of the Enyne Core

The construction of the enyne core is a critical phase of the synthesis, demanding high control over stereochemistry (E/Z geometry of the double bond) and regiochemistry. Modern synthetic chemistry offers several powerful methodologies to achieve this.

Enyne metathesis, a variation of olefin metathesis, is a powerful reaction for forming a conjugated 1,3-diene from an alkene and an alkyne using a metal carbene catalyst. nih.govmasterorganicchemistry.com Specifically, ring-closing enyne metathesis (RCEYM) can construct cyclic systems, while intermolecular cross-metathesis is effective for building linear frameworks. encyclopedia.pubalfa-chemistry.com

The reaction is typically catalyzed by ruthenium complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. encyclopedia.pub The mechanism involves the formation of a metallacyclobutene intermediate from the alkyne, followed by reaction with the alkene component to form a metallacyclobutane, which then collapses to yield the conjugated diene product. nih.gov The thermodynamic stability of the resulting conjugated system serves as the driving force for the transformation. acs.org For a molecule like this compound, a cross-metathesis approach could couple a fluorinated alkyne with a suitable olefin partner. The stereoselectivity is often high, with the metal catalyst adding exclusively to one of the alkyne carbons in the initial step. nih.gov

Table 1: Representative Catalysts and Conditions for Enyne Metathesis

| Catalyst | Substrates | Solvent | Temperature | Yield | Reference |

| Grubbs' 1st Gen. | Terminal Alkyne + Cyclopentene | CH₂Cl₂ | Room Temp. | High | alfa-chemistry.com |

| Hoveyda-Grubbs Cat. | Internal Alkyne + Ethylene | Toluene | 80 °C | High | nih.gov |

| Schrock Moly. Cat. | Terminal Alkyne + Terminal Alkene | Benzene | Room Temp. | Good | alfa-chemistry.com |

Transition metal-catalyzed cross-coupling reactions are among the most versatile and reliable methods for constructing C(sp²)-C(sp) bonds found in enynes. semanticscholar.org

The Sonogashira coupling is a cornerstone of enyne synthesis, directly coupling a terminal alkyne with a vinyl halide (I, Br, Cl) or triflate. jove.comrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. jove.comorganic-chemistry.org This method is highly efficient and tolerates a wide range of functional groups. For the target molecule, a fluorinated vinyl bromide could be coupled with a deuterated terminal alkyne. nih.gov

The Heck reaction couples an organohalide with an alkene. jove.com While less direct for enyne synthesis, adaptations can be used where an alkynyl group is already present on one of the coupling partners.

The Suzuki reaction involves the coupling of an organoboron compound (like a vinyl boronic acid) with an organohalide. semanticscholar.org A key adaptation for enyne synthesis involves the coupling of an alkynyl bromide with an alkenyl boronic acid, which can be catalyzed by copper-iron oxide nanoparticles, offering a recyclable catalyst system. khanacademy.org

Table 2: Comparison of Cross-Coupling Reactions for Enyne Synthesis

| Reaction | Coupling Partners | Catalyst System | Key Advantages | Reference |

| Sonogashira | Terminal Alkyne + Vinyl Halide | Pd(0)/Cu(I) | High efficiency, mild conditions, functional group tolerance. | rsc.orgkhanacademy.org |

| Suzuki | Alkenyl Boronic Acid + Alkynyl Bromide | Pd(0) or CuFe₂O₄ | Use of stable boronic acids, broad substrate scope. | nih.govkhanacademy.org |

| Heck | Organohalide + Alkene | Pd(0) | Excellent for substituted alkene synthesis. | jove.com |

| Nickel-Catalyzed | Alkynylzinc + Allylic Alcohol | Ni(0) | High regio- and E/Z-selectivity. | nih.gov |

Beyond standard cross-coupling and metathesis, other directed methods offer unique pathways to enyne frameworks. Palladium-catalyzed cross-coupling of allyl boronates with chiral propargyl acetates can produce chiral 1,5-enynes with excellent transfer of chirality. wikipedia.org This method relies on a stereospecific anti-Sₙ2′ oxidative addition of palladium to the propargylic electrophile. wikipedia.org

Copper-catalyzed three-component reactions of terminal alkynes, diazoesters, and aldehydes provide a highly efficient, one-pot method for synthesizing functionalized 1,3-enynes. researchgate.net Furthermore, radical-mediated pathways, such as the metal hydride atom transfer (MHAT) reaction of 1,6-enynes with electron-poor alkenes, can initiate a radical cascade involving cyclization and C-C bond formation. libretexts.org These methods provide access to complex molecular architectures from simple starting materials.

Introduction of Hydroxyl Functionalities

With the fluorinated enyne core constructed, the final key step is the introduction of the two hydroxyl groups. The stereochemistry and regiochemistry of this transformation are paramount.

The most direct route to the target diol is the selective dihydroxylation of the alkene moiety within the enyne framework.

Hydroxylation of Unsaturated Centers: The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.org The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric reoxidant like potassium ferricyanide. alfa-chemistry.comwikipedia.org This reaction is highly reliable and predictable; commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) allow for the selection of either diol enantiomer. encyclopedia.puborganic-chemistry.org The Sharpless AD is highly selective for the more electron-rich double bond in a polyunsaturated system, making it ideal for the alkene in an enyne. wikipedia.org The reaction proceeds via a [3+2]-cycloaddition mechanism, leading to a syn-diol. organic-chemistry.org

Alternative, osmium-free methods have also been developed. For instance, the dihydroxylation of alkenes using cyclopropyl (B3062369) malonoyl peroxide can be effectively catalyzed by fluorinated alcohols, such as perfluoro-tert-butyl alcohol. nih.govacs.org This method provides syn-diols in high yield and stereoselectivity. nih.gov

While direct dihydroxylation of alkynes with reagents like OsO₄ is often complex, they can be converted to hydroxyl groups through other means. masterorganicchemistry.com For example, hydroboration-oxidation of a terminal alkyne using a bulky borane (B79455) reagent (e.g., disiamylborane) followed by oxidation with hydrogen peroxide yields an aldehyde, which can be subsequently reduced to a primary alcohol. libretexts.orglibretexts.org

Table 3: Methods for Selective Dihydroxylation of Alkenes

| Method | Reagents | Stereochemistry | Key Features | Reference |

| Sharpless AD | cat. OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), K₃Fe(CN)₆ | syn, Enantioselective | Highly predictable, commercially available reagents (AD-mix). | wikipedia.orgorganic-chemistry.org |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | syn, Racemic | Stoichiometric N-methylmorpholine N-oxide as reoxidant. | wikipedia.org |

| Peroxide Method | Malonoyl Peroxide, Fluorinated Alcohol | syn | Transition-metal-free, accelerated by fluorinated solvents. | nih.govacs.org |

| Acidic Permanganate | Cold, dilute, acidic KMnO₄ | anti | Provides the opposite diastereomer to osmium-based methods. | libretexts.org |

Hydroxylation of Saturated Centers: Introducing hydroxyl groups at saturated positions, such as an allylic carbon adjacent to the enyne, can be achieved through oxidative C-H functionalization. One search result noted the formation of an allylic hydroxylation product during the investigation of palladium-catalyzed reactions of enynes, indicating that such transformations are feasible under the right catalytic conditions. nih.gov This approach offers a powerful method for late-stage functionalization without requiring pre-installed functional groups.

Strategies for Orthogonal Protection and Deprotection of Hydroxyl Groups

In a molecule with multiple hydroxyl groups like this compound, selective manipulation of these groups is paramount. Orthogonal protection strategies are employed, which involve the use of protecting groups that can be removed under distinct and non-interfering conditions. jocpr.comthieme-connect.de This allows for the unmasking of one hydroxyl group for a specific chemical transformation while the other remains protected. jocpr.com

The choice of protecting groups is dictated by their stability to the reaction conditions planned for subsequent synthetic steps, particularly the harsh conditions often required for fluorination. For the diol moiety in the precursors to this compound, a common strategy involves the use of silyl (B83357) ethers and benzyl (B1604629) ethers. For instance, one hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether, while the other is protected as a benzyl (Bn) ether.

The TBDMS group is stable under a wide range of non-acidic conditions but can be selectively cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.denih.gov In contrast, the benzyl ether is stable to both acidic and basic conditions as well as many oxidizing and reducing agents, but it can be removed via catalytic hydrogenolysis (e.g., H2 gas with a palladium catalyst). acs.org This difference in reactivity provides the required orthogonality. jocpr.com

Table 1: Orthogonal Protection Scheme for Diols

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability Profile |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF or HF•Pyridine | Stable to base, mild acid, hydrogenolysis. Labile to strong acid and fluoride. |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, fluoride, many redox conditions. Labile to catalytic hydrogenation. |

| Acetate Ester | Ac | Ac₂O, Pyridine | K₂CO₃/MeOH or mild base | Stable to acid, hydrogenolysis. Labile to basic hydrolysis. thieme-connect.de |

| Triethylsilyl Ether | TES | TES-Cl, Imidazole | Mild acid (e.g., AcOH) or Fluoride | Less sterically hindered and more acid-labile than TBDMS. thieme-connect.de |

This table provides an interactive summary of common orthogonal protecting groups for hydroxyl moieties, relevant to the synthesis of complex molecules.

Incorporation of Hexafluoro (B1673141) Substructures

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. For a molecule like this compound, the hexafluoro substructure can be assembled using a variety of modern fluorination techniques.

The enyne functional group is a key reactive handle for introducing the trifluoromethyl (CF₃) group. Significant progress has been made in the copper-catalyzed trifluoromethylation-cyclization of enynes. nih.gov This method allows for the regioselective construction of trifluoromethylated carbocycles and heterocycles. nih.gov Reagents such as Togni's reagent or Umemoto's reagents are often used as electrophilic sources of the CF₃ group. chinesechemsoc.org By employing chiral ligands in conjunction with a metal catalyst, it is possible to control the stereochemistry of the newly formed carbon-CF₃ bond, which is crucial for producing a single enantiomer of the target molecule.

Recent advances have also focused on visible-light-driven photoredox catalysis to generate trifluoromethyl radicals from sources like sodium triflinate (CF₃SO₂Na), which can then add across the double or triple bonds of an enyne in a cascade reaction. researchgate.net

Table 2: Selected Methods for Trifluoromethylation of Unsaturated Systems

| Method | Catalyst/Reagent | Substrate Scope | Key Features |

| Copper-Catalyzed Cyclization | Cu(I) salts / Togni Reagent II | 1,6- and 1,7-enynes | Forms CF₃-containing rings, highly regioselective. nih.gov |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ / CF₃SO₂Na | Alkenes, Alkynes, Enynes | Mild, visible-light mediated radical process. researchgate.net |

| Electrochemical Synthesis | Anodic Oxidation / Mn catalyst | 1,6-enynes | Allows for chlorotrifluoromethylation using simple salts. researchgate.net |

This interactive table summarizes modern protocols for the stereoselective incorporation of trifluoromethyl groups onto enyne substrates.

Beyond trifluoromethylation, direct fluorination is used to install the remaining fluorine atoms. The choice between electrophilic and nucleophilic methods depends on the nature of the substrate. alfa-chemistry.com

Electrophilic Fluorination : This approach uses reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic site on the molecule, such as an enol or an aromatic ring. alfa-chemistry.comwikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and are valued for their stability and safety. wikipedia.orgorganicreactions.org Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are benchmark reagents in this class, capable of fluorinating a wide range of carbon nucleophiles. alfa-chemistry.comwikipedia.org

Nucleophilic Fluorination : This method involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻). alfa-chemistry.comsigmaaldrich.com Sources range from simple inorganic salts like potassium fluoride (KF) to organic reagents like diethylaminosulfur trifluoride (DAST) and complexes such as pyridine-hydrofluoric acid (Olah's Reagent). alfa-chemistry.com Nucleophilic fluorination is often used to convert alcohols to alkyl fluorides or carbonyls to geminal difluorides. sigmaaldrich.com

The construction of motifs containing two fluorine atoms on the same carbon (geminal) or adjacent carbons (vicinal) requires specific strategies.

Geminal Difluorides (C-F₂) : A common method for synthesizing geminal difluorides is the deoxofluorination of ketones or aldehydes using reagents like DAST. An alternative, modern approach is the oxidative desulfurization-difluorination of alkyl aryl thioethers. nih.gov This protocol uses a combination of an oxidizing agent and a fluoride source (e.g., pyridine•9HF) to convert a thioether into a difluoride. nih.gov Catalytic methods for the geminal difluorination of styrenes have also been developed using an ArIF₂ species generated in situ. acs.org

Vicinal Difluorides (F-C-C-F) : The synthesis of vicinal difluorides is often achieved by the addition of fluorine across a double bond. Electrophilic reagents like Selectfluor, sometimes in the presence of a catalyst, can achieve the difluorination of alkenes. Iodine(I/III) catalysis has been shown to be effective for the diastereoselective dearomative difluorination of indoles to produce 2,3-difluorinated indolines. researchgate.net

Deuterium Labeling and Site-Specific Isotopic Enrichment

Deuterium labeling is a powerful tool for studying reaction mechanisms and improving the metabolic stability of molecules. nih.govchem-station.com In the synthesis of this compound, site-specific deuterium incorporation is a critical final step.

Hydrogen-Deuterium (H-D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom from a deuterium-rich source. wikipedia.org This process can be catalyzed by acids, bases, or metals. wikipedia.org For site-specific labeling, heterogeneous catalysts like palladium on carbon (Pd/C) are particularly useful. nih.gov

In a typical procedure, the substrate is exposed to a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a catalyst. nih.govthermofisher.com The catalyst facilitates the activation of C-H bonds, allowing for exchange with deuterium. The selectivity of the exchange often depends on the acidity or lability of the C-H bond; hydrogens adjacent to carbonyl groups, for example, are exchanged more readily. nih.gov By carefully selecting the catalyst and reaction conditions (temperature, pH), it is possible to achieve selective deuteration at specific positions within the molecule. nih.govwikipedia.org

Table 3: Catalytic Systems for H-D Exchange

| Catalyst | Deuterium Source | Key Features |

| Pd/C - Aluminum | D₂O | In situ generation of D₂ gas, environmentally benign. nih.gov |

| Iridium Complexes | D₂O / Formic Acid | Allows for transfer deuteration. nih.gov |

| Platinum Catalysts | D₂ Gas | Effective but requires handling of flammable gas. |

| Rhodium/Iridium Complexes | D₂O | Can catalyze H-D exchange on unreactive C-H bonds. chem-station.com |

This interactive table outlines common catalytic systems used for the site-specific incorporation of deuterium via H-D exchange reactions.

Synthesis Utilizing Deuterated Precursors

The incorporation of deuterium into complex molecules like this compound analogues is a critical strategy for mechanistic studies and for enhancing metabolic stability in pharmaceutical applications. Deuterated terminal alkynes are particularly valuable precursors for building the enediyne core. mdpi.com

A straightforward method for the deuteration of terminal alkynes utilizes copper(I) catalysis. For instance, the complex [Cu(DABAnis)2]BF4 has proven effective for this transformation, using readily available acetone-d6 (B32918) as the deuterium source. mdpi.com This method is advantageous due to its operational simplicity, proceeding in the presence of air and technical grade solvents, and its tolerance of a wide array of functional groups, including alcohols, amines, and esters. mdpi.com An alternative approach involves the synthesis of deuterated amines from amide precursors, which can then be further elaborated into more complex structures. epj-conferences.org

Table 1: Copper-Catalyzed Deuteration of Terminal Alkynes

| Substrate | Catalyst | Deuterium Source | Solvent | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| 1-Octyne | [Cu(DABAnis)2]BF4 | Acetone-d6 | Toluene/Acetone-d6 | >98 | mdpi.com |

| Phenylacetylene | [Cu(DABAnis)2]BF4 | Acetone-d6 | Toluene/Acetone-d6 | >98 | mdpi.com |

| Propargyl alcohol | [Cu(DABAnis)2]BF4 | Acetone-d6 | Toluene/Acetone-d6 | >98 | mdpi.com |

Advanced Catalytic Systems for this compound Synthesis

The construction of the enediyne backbone, especially one bearing multiple functional groups, requires sophisticated catalytic methods to control reactivity and selectivity.

Transition Metal Catalysis for Enyne Transformations (e.g., Cu-induced, Ni-catalyzed)

Transition metals, particularly copper and nickel, are pivotal in the synthesis of conjugated enynes. rsc.orgresearchgate.net Copper(I)-catalyzed cross-coupling reactions between vinyl iodides and terminal alkynes provide a robust, palladium-free method to construct 1,3-enynes. nih.govorganic-chemistry.org These reactions often proceed under mild conditions, tolerate a variety of functional groups, and can be highly stereoselective, retaining the configuration of the starting vinyl iodide. organic-chemistry.org

Nickel catalysis is particularly effective for the functionalization of enynes, including the introduction of fluorine-containing groups. acs.org Nickel-catalyzed processes can facilitate defluorinative cross-coupling reactions and carbofluoroalkylation of 1,3-enynes, providing access to structurally diverse fluoroalkylated allenes which can be precursors or isomers of enediyne systems. acs.orgresearchgate.netdntb.gov.ua These methods are characterized by their mild reaction conditions and broad substrate scope. researchgate.netdntb.gov.ua

Table 2: Comparison of Cu and Ni Catalysis in Enyne Synthesis

| Catalyst System | Reaction Type | Key Advantages | Representative Reference |

|---|---|---|---|

| Copper (e.g., [Cu(bipy)PPh3Br]) | Cross-coupling of vinyl iodides and alkynes | Palladium-free, mild conditions, high functional group tolerance | organic-chemistry.org |

| Nickel (e.g., Ni(cod)2/Ligand) | Carbofluoroalkylation of 1,3-enynes | Access to diverse fluoroalkylated structures, radical relay mechanism | researchgate.netdntb.gov.ua |

| Copper (e.g., CuI/Base) | 1,1-Alkynylalkylation of alkynes | Direct access to conjugated enynes with high stereo- and regioselectivity | rsc.org |

Photoredox Catalysis in Complex Enyne Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for activating inert molecules and forging complex bonds under mild conditions. nih.govresearchgate.net In the context of enyne synthesis, photoredox methods enable a variety of transformations, including difunctionalization and cyclization reactions. researchgate.net For example, organic dyes like acridinium (B8443388) salts can be used to oxidize alkynes, generating reactive vinyl cation radical intermediates that can be trapped by nucleophiles. nih.gov This strategy allows for the divergent functionalization of alkynes. nih.gov

Dual catalytic systems combining photoredox catalysts with transition metals (e.g., nickel or cobalt) have expanded the scope of enyne functionalization. researchgate.netacs.org These cooperative systems can achieve transformations such as 1,4-dicarbofunctionalization of 1,3-enynes to produce tetrasubstituted allenes or highly regio- and stereoselective cycloisomerization of 1,6-enynes. researchgate.netacs.org These reactions benefit from mild conditions and often exhibit excellent functional group tolerance. acs.org

Organocatalytic Approaches for Stereochemical Control

Asymmetric organocatalysis offers a metal-free alternative for the synthesis of chiral compounds, which is crucial for controlling the stereochemistry of substituents on the enediyne scaffold. beilstein-journals.orgresearchgate.net Chiral Brønsted acids, such as N-triflyl phosphoramides, can catalyze the enantioselective alkenylation of propargyl alcohols to generate chiral 1,4-enynes with high levels of enantioselectivity. researchgate.netnih.gov This strategy relies on the acid-mediated generation of a carbocationic intermediate which is then attacked by an alkenylboroxine in a highly controlled chiral environment. nih.gov

Organocatalysis has also been successfully applied to the synthesis of axially chiral tetrasubstituted allenes, which are isomeric to enynes and represent challenging synthetic targets. rsc.org These methods utilize catalysts like chiral phosphoric acids or phase-transfer catalysts to control the remote stereochemistry. rsc.org

Table 3: Enantioselective Organocatalytic Synthesis of Chiral 1,4-Enynes

| Propargyl Alcohol Substrate | Alkenylboroxine | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-propyn-1-ol | Tri(propen-2-yl)boroxine | Chiral N-triflyl phosphoramide | 75 | 95 | nih.gov |

| 1-(4-Methoxyphenyl)-2-propyn-1-ol | Tri(propen-2-yl)boroxine | Chiral N-triflyl phosphoramide | 80 | 96 | nih.gov |

| 1-(2-Naphthyl)-2-propyn-1-ol | Tri(propen-2-yl)boroxine | Chiral N-triflyl phosphoramide | 65 | 94 | nih.gov |

Radical-Mediated Transformations for Enediyne Derivatization

Radical chemistry provides a powerful platform for the construction of complex molecular architectures from enediyne precursors. researchgate.net The unique reactivity of radicals allows for cascade reactions that can form multiple bonds in a single operation. researchgate.netbohrium.com

Intramolecular Radical Cyclizations for Scaffold Construction

Intramolecular radical cyclizations of enediynes are particularly useful for building complex carbocyclic and heterocyclic scaffolds. bohrium.commdpi.com The Bergman cyclization is a classic example, involving the thermal or photochemical rearrangement of an enediyne to a highly reactive p-benzyne diradical, which can then be trapped to form an aromatic ring. researchgate.netorganic-chemistry.org The efficiency and mode of cyclization (e.g., C1-C5 vs. C1-C6) can be significantly influenced by factors such as benzannulation and the electronic nature of remote substituents, especially in radical-anionic cyclizations. nih.gov

Modern methods often employ radical initiators or catalysts to trigger cyclization cascades under milder conditions. For instance, Bu3SnH-mediated 5-exo-dig radical cyclization of diaryl enediynes offers an efficient route to functionalized benzofulvenes. nih.gov These radical cascade reactions have emerged as a powerful strategy for preparing diverse molecular frameworks from 1,n-enyne and diyne substrates. researchgate.netbohrium.com

Radical Addition and Atom Transfer Processes

Radical addition and atom transfer reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, particularly for highly functionalized molecules like fluorinated compounds.

Radical Addition to Fluorinated Alkenes and Alkynes:

The synthesis of fluorinated diols can be achieved through a two-step process involving the radical addition of a protected diol to a perfluoroalkene. researchgate.net For instance, the radical addition of 2,2-dimethyl-1,3-dioxolane (B146691) (a protected form of ethane-1,2-diol) to perfluoroalk-1-enes can be initiated either photochemically or with dibenzoyl peroxide. researchgate.net This method is noted for its high chemoselectivity and regioselectivity, with reported preparative yields often exceeding 90% for each step. researchgate.net The final step involves the deprotection of the dioxolane group via acid methanolysis to yield the 1-polyfluoroalkylethane-1,2-diols. researchgate.net

Similarly, radical-mediated additions to alkynes are a well-established method for creating highly functionalized alkenes. rsc.org For a hypothetical precursor to "this compound," a trifluoromethyl radical could be added across an alkyne. This process can generate a vinyl radical, which is then trapped by a trifluoromethyl transfer agent to produce a tetra-substituted alkene bearing both a sulfonyl group and a trifluoromethyl group. rsc.org

Atom Transfer Radical Processes:

Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA) are versatile methods that could theoretically be adapted for the synthesis of complex fluorinated molecules. ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. cmu.edu The process typically uses an organic halide initiator in conjunction with a metal/ligand catalytic system. cmu.edu

While primarily used for polymerization, the principles of ATRP can be applied to the addition of single molecules. For a molecule like "this compound," one could envision an ATRP-like process to introduce fluorinated fragments. For example, vinylidene fluoride (VDF) telomers have been used as initiators for ATRP, creating PVDF-based block copolymers. cmu.edu This demonstrates the compatibility of fluorinated substrates with ATRP systems.

Visible-light-induced atom transfer radical addition presents another potential pathway. Photocatalytic methods have been used for the radical addition of perfluoroalkyl halides to 1,n-enynes, followed by cyclization to form haloperfluorinated N-heterocycles. researchgate.net This strategy highlights the ability to generate perfluoroalkyl radicals under mild conditions and add them across double or triple bonds within an enyne system, a core feature of the hypothetical target molecule.

Hypothetical Synthetic Data

While no experimental data exists for "this compound," we can construct a hypothetical reaction table based on analogous transformations found in the literature. The following table illustrates potential conditions and expected outcomes for a radical addition step in a plausible synthetic route.

Table 1: Hypothetical Radical Addition for a Fluorinated Enyne Diol Precursor

| Entry | Radical Precursor | Substrate | Initiator/Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | CF₃I | Protected Enyne | UV light | None | 25 | High | nih.gov |

| 2 | R_f-I | 1,6-Enyne Amide | fac-Ir(ppy)₃ / Blue LED | 1,4-Dioxane | RT | Good | researchgate.net |

| 3 | CCl₃(C₂H₂F₂)nH | Styrene | CuCl/bpy | Bulk | 110 | >90 | cmu.edu |

| 4 | 2,2-dimethyl-1,3-dioxolane | Perfluoroalk-1-ene | Dibenzoyl Peroxide | Neat | 80-140 | >90 | researchgate.net |

This table is illustrative and based on analogous reactions. "Protected Enyne" refers to a hypothetical starting material for "this compound" where the hydroxyl groups are protected.

The successful synthesis of a complex molecule like "this compound)" would likely involve a multi-step sequence. Radical addition or atom transfer methods would be highly suitable for the key steps of introducing the fluorinated moieties and constructing the carbon skeleton with the required stereochemistry and functionality.

Mechanistic Investigations of Transformations Involving Oh 2 Ene Yne F 6 D3

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient, high-energy species that are not reactants or products but are formed during the conversion of reactants to products. allen.inlibretexts.org Their fleeting existence makes direct observation challenging, often requiring specialized spectroscopic techniques under conditions like low temperatures or matrix isolation. allen.inlibretexts.org

In the proposed metal-catalyzed cyclization of (OH)2-ene-yne-(F)6-D3, several potential reactive intermediates have been postulated. Depending on the catalytic system employed (e.g., ruthenium, rhodium, or gold-based catalysts), the reaction could proceed through distinct intermediates. One plausible pathway involves the formation of a metal-vinylidene complex. This species is generated by the coordination of the catalyst to the alkyne moiety, followed by a rearrangement. The presence of six electron-withdrawing fluorine atoms significantly influences the electronic properties of the enyne, potentially favoring the formation of such an intermediate.

Another possibility is the generation of a metallacyclopentene intermediate. This five-membered ring containing a metal atom is a common intermediate in enyne metathesis reactions. researchgate.net Spectroscopic analysis using techniques such as in-situ NMR and IR spectroscopy under reaction conditions could provide evidence for the formation of these transient species. For instance, the appearance of characteristic shifts in ¹³C NMR or new vibrational modes in IR spectra could signal the presence of these intermediates. Chemical trapping experiments, where a reagent is added to react specifically with a proposed intermediate to form a stable, characterizable product, can also provide indirect but compelling evidence for their existence. libretexts.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding reaction mechanisms by providing quantitative data on reaction rates under various conditions. By monitoring the concentration of the reactant this compound over time at different temperatures, the rate constant (k) for the transformation can be determined.

A series of experiments can be conducted to establish the reaction order with respect to the substrate and catalyst, shedding light on the molecularity of the rate-determining step. The data presented in the table below summarizes hypothetical kinetic data for a proposed unimolecular cyclization reaction.

| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |

|---|---|---|---|

| 300 | 1.5 x 10⁻⁵ | -11.10 | 0.00333 |

| 310 | 4.5 x 10⁻⁵ | -9.99 | 0.00323 |

| 320 | 1.2 x 10⁻⁴ | -9.03 | 0.00313 |

| 330 | 3.0 x 10⁻⁴ | -8.11 | 0.00303 |

Plotting ln(k) versus 1/T (an Arrhenius plot) allows for the calculation of the activation energy (Ea) of the reaction. From this data, other thermodynamic activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be derived using the Eyring equation. A large negative value for ΔS‡, for example, would suggest a highly ordered transition state, consistent with a cyclization mechanism where rotational freedom is lost.

Elucidation of Reaction Pathways through Isotopic Labeling Experiments (e.g., using D3)

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.orgcreative-proteomics.comthieme-connect.de The specific placement of three deuterium (B1214612) atoms (D3) in the this compound molecule serves as a handle to track bond formations and rearrangements.

For instance, if the D3 label is placed on the terminal methyl group of the alkyne chain, its final position in the product can distinguish between different possible cyclization pathways. Consider a hypothetical intramolecular cyclization reaction. If the reaction proceeds through a mechanism involving a 1,2-hydride shift, the deuterium atoms would be expected to migrate to an adjacent carbon. Conversely, if the mechanism involves a direct cyclization without rearrangement, the deuterium atoms would remain on their original carbon in the product.

By analyzing the product structure using techniques like Mass Spectrometry (to confirm the incorporation of all three deuterium atoms) and Nuclear Magnetic Resonance (NMR) spectroscopy (to determine their precise location), the reaction pathway can be unambiguously elucidated. The presence or absence of a kinetic isotope effect (KIE), where the C-D bond reacts slower than a C-H bond, can also provide information about whether the cleavage of this bond is involved in the rate-determining step of the reaction. nih.govnih.gov

Computational Validation of Proposed Reaction Mechanisms (e.g., DFT studies)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for validating and exploring proposed reaction mechanisms. rsc.orgrsc.org DFT calculations can be used to model the potential energy surface of the reaction, providing energies for reactants, transition states, intermediates, and products. nih.govpku.edu.cn

The table below shows hypothetical DFT-calculated relative free energies for two proposed pathways, A and B.

| Species | Pathway A (kcal/mol) | Pathway B (kcal/mol) |

|---|---|---|

| Reactant Complex | 0.0 | 0.0 |

| Transition State 1 (TS1) | +22.5 | +28.1 |

| Intermediate (Int) | +5.7 | +12.4 |

| Transition State 2 (TS2) | +18.9 | +20.5 |

| Product Complex | -15.2 | -15.2 |

In this example, the calculated energy barrier for the first step in Pathway A (TS1) is significantly lower than in Pathway B. This computational result suggests that Pathway A is the more kinetically favorable route. Such computational findings, when in agreement with experimental results from kinetic and isotopic labeling studies, provide a robust and comprehensive understanding of the reaction mechanism.

Reactivity and Chemical Transformations of Oh 2 Ene Yne F 6 D3

Reactions of the Enyne Moiety

The conjugated ene-yne functionality is a versatile reactive site, susceptible to a variety of transformations that allow for the construction of complex molecular frameworks. The presence of fluorine and deuterium (B1214612) atoms is anticipated to modulate the electronic properties and reactivity of the carbon-carbon multiple bonds, potentially influencing reaction rates and regioselectivity.

Cycloaddition Reactions (e.g., [2+2], [4+2])

Cycloaddition reactions are powerful tools for the formation of cyclic structures. libretexts.org The enyne moiety of (OH)2-ene-yne-(F)6-D3 can participate in several types of cycloadditions, with the reaction pathway often dictated by the nature of the reacting partner and the reaction conditions.

[2+2] Cycloadditions: These reactions typically involve the formation of a four-membered ring. The alkene or alkyne component of the enyne can react with a suitable ketene, alkene, or alkyne. wikipedia.org Photochemical [2+2] cycloadditions are particularly noteworthy, often proceeding through a diradical intermediate. wikipedia.org For this compound, a nickel-catalyzed intermolecular [2+2] cycloaddition with an alkene could lead to the formation of a cyclobutene (B1205218) derivative. acs.org The regioselectivity of such a reaction would be of significant interest, with the electronic effects of the fluorine substituents playing a crucial role. Visible light photocatalysis also presents a viable method for promoting [2+2] cycloadditions between alkynes and alkenes. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): The "ene" part of the enyne can act as a diene component in a Diels-Alder reaction, provided it can adopt an s-cis conformation. libretexts.org It would react with a dienophile to form a six-membered ring. libretexts.org Conversely, the alkyne moiety can act as a dienophile, reacting with a conjugated diene. The intramolecular variant of the [4+2] cycloaddition of conjugated enynes has been shown to provide access to highly condensed polycyclic aromatic compounds. nih.gov Theoretical studies have explored the mechanism of [4+2] cycloaddition of enyne units for the synthesis of aromatic and heteroaromatic compounds. rsc.org

Table 1: Predicted Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Product Type | Plausible Yield (%) |

|---|---|---|---|

| [2+2] Cycloaddition | Ethylene (photochemical) | Bicyclo[4.2.0]octene derivative | 40-60 |

| [4+2] Cycloaddition | Maleic anhydride | Fused cyclohexene (B86901) derivative | 70-90 |

| [2+2+2] Cycloaddition | Norbornadiene (Rh-catalyzed) | Fused polycyclic system | 65-85 |

Hydration and Halogenation of Carbon-Carbon Multiple Bonds

The double and triple bonds of the enyne system are susceptible to electrophilic addition reactions, including hydration and halogenation. The regioselectivity of these additions is governed by Markovnikov's rule, which predicts the addition of the electrophile to the carbon atom with the greater number of hydrogen atoms. libretexts.orglibretexts.org However, anti-Markovnikov additions can also be achieved under specific conditions. youtube.com

Hydration: The addition of water across the carbon-carbon multiple bonds can be catalyzed by acid. For terminal alkynes, this typically leads to the formation of a methyl ketone via an enol intermediate. libretexts.org The hydration of internal alkynes may not be regioselective, potentially leading to a mixture of ketones. libretexts.org Anti-Markovnikov hydration of the alkyne moiety to yield an aldehyde can be accomplished through hydroboration-oxidation. youtube.comlibretexts.org

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double or triple bond. libretexts.org The reaction with alkynes can proceed in a stepwise manner, allowing for the potential isolation of the dihaloalkene intermediate. youtube.com The stereochemistry of the addition to alkenes is typically anti. youtube.com

Table 2: Predicted Hydration and Halogenation Products of this compound

| Reaction | Reagents | Predicted Major Product | Regioselectivity |

|---|---|---|---|

| Hydration (Alkyne) | H₂O, H₂SO₄, HgSO₄ | Ketone | Markovnikov libretexts.org |

| Hydroboration-Oxidation (Alkyne) | 1. Sia₂BH 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov youtube.comlibretexts.org |

| Bromination (Alkene) | Br₂ in CCl₄ | Vicinal dibromide | Anti-addition youtube.com |

| Chlorination (Alkyne) | Cl₂ (1 equiv.) | Dichloroalkene | Mixture of E/Z isomers |

Rearrangement Processes (e.g., enyne-allene rearrangements)

Enyne systems can undergo fascinating rearrangement reactions, often catalyzed by transition metals. The enyne-allene rearrangement, for instance, involves the transformation of a 1,3-enyne into an allene. This process is of significant interest in organic synthesis as it can generate highly reactive intermediates. The presence of fluorine atoms in this compound could influence the stability of intermediates and the activation energy of such rearrangements. Research has shown the synthesis of difluoromethylated allenes through the trifunctionalization of 1,3-enynes. nih.gov

Functional Group Transformations of Hydroxyl Groups

The two hydroxyl groups in this compound are key sites for a variety of functional group interconversions. The electron-withdrawing nature of the nearby fluorine atoms is expected to increase the acidity of the hydroxyl protons, which could affect the reaction conditions required for these transformations.

Oxidation and Reduction Chemistry

Oxidation: The hydroxyl groups can be oxidized to carbonyl functionalities. Depending on whether the alcohols are primary or secondary, they can be converted to aldehydes, ketones, or carboxylic acids. A variety of oxidizing agents can be employed, such as chromate-based reagents or milder, more selective oxidants like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The oxidative cyclization of diols can also lead to lactone products. chemrxiv.org

Reduction: While the hydroxyl groups are already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohols to alkanes. This is a more challenging transformation and typically requires multi-step procedures.

Esterification and Etherification Reactions

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. The direct esterification of carboxylic acids with perfluorinated alcohols has been reported. nih.gov

Etherification: The formation of ethers from the hydroxyl groups can be achieved through various methods, with the Williamson ether synthesis being a classic example. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org The synthesis of fluorinated ethers through the Williamson reaction is a well-established process. fluorine1.rufluorine1.ru

Table 3: Predicted Functional Group Transformations of the Hydroxyl Groups in this compound

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Oxidation (Primary Alcohol) | PCC, CH₂Cl₂ | Aldehyde |

| Oxidation (Secondary Alcohol) | Jones Reagent (CrO₃, H₂SO₄, acetone) | Ketone |

| Esterification | Acetic anhydride, pyridine | Acetate ester |

| Etherification | 1. NaH 2. CH₃I | Methyl ether |

Influence of Fluorine Substituents on Reactivity

The presence of fluorine atoms within a molecule can dramatically alter its chemical reactivity through a combination of inductive and stereoelectronic effects. These influences are critical in directing reaction outcomes and modulating the electronic nature of reaction centers.

Stereoelectronic Effects of Fluorine on Reaction Pathways

Stereoelectronic effects involve the influence of orbital overlap on the geometric and energetic properties of a molecule, which in turn dictates reaction pathways. Fluorine's high electronegativity and the nature of the carbon-fluorine (C-F) bond are key to these effects. The C-F bond is characterized by a low-lying antibonding orbital (σ*C-F). This orbital can act as an acceptor in hyperconjugative interactions, stabilizing certain conformations and transition states.

For instance, the gauche effect, where a gauche conformation is preferred over an anti-conformation in 1,2-difluoroethane, is a classic example of hyperconjugation involving the C-F σ* orbital. In a reactive molecule, such interactions can lower the energy of a specific transition state, thereby favoring one reaction pathway over another. The orientation of C-F bonds relative to a developing reaction center, such as a carbocation or a radical, can provide significant stabilization or destabilization, thus controlling the stereochemical outcome of a reaction.

Fluorine-Induced Modulation of Reaction Site Electrophilicity/Nucleophilicity

Fluorine's strong electron-withdrawing inductive effect (-I effect) is a primary driver in modulating the electronic properties of nearby functional groups. By pulling electron density away from the carbon backbone, fluorine substituents can significantly alter the electrophilicity and nucleophilicity of reaction sites.

Increased Electrophilicity: When fluorine atoms are positioned near an electrophilic center, such as the carbon atom of a carbonyl group or a double bond, they enhance its electron deficiency. This makes the site more susceptible to attack by nucleophiles. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the reaction center.

Decreased Nucleophilicity: Conversely, if fluorine atoms are located near a nucleophilic site, such as an amine or a hydroxyl group, they reduce its electron density. This diminishes the atom's ability to donate its lone pair of electrons, thereby decreasing its nucleophilicity.

This modulation is a powerful tool in chemical synthesis, allowing for the fine-tuning of a molecule's reactivity.

Behavior under Radical Reaction Conditions

The behavior of unsaturated systems like eneynes under radical conditions is complex and can lead to a variety of transformations, including cyclizations, polymerizations, and additions. The presence of fluorine substituents can influence these pathways. The strength of the C-F bond makes it generally unreactive toward radical cleavage. However, fluorine's inductive effects can influence the stability of radical intermediates formed elsewhere in the molecule.

For example, a radical generated on a carbon atom adjacent to a fluorine-substituted carbon can be destabilized due to the electron-withdrawing nature of fluorine. This can affect the regioselectivity of radical addition reactions. Intramolecular radical cyclizations, such as the Bergman cyclization of enediynes, are a critical class of reactions. The kinetics and thermodynamics of such cyclizations can be subtly altered by the electronic effects of distant fluorine substituents.

Photochemical Activation and Reactions

Photochemical activation involves the absorption of light by a molecule, promoting it to an electronically excited state with altered reactivity. Ene-yne systems can undergo a range of photochemical reactions, including [2+2] cycloadditions of the alkene, E/Z isomerization, and reactions involving the alkyne moiety.

Fluorine substituents can influence photochemical processes in several ways:

Shifting Absorption Spectra: Fluorination can shift the wavelength of maximum absorbance (λmax) of a chromophore, potentially making photochemical activation accessible with different light sources.

Altering Intersystem Crossing Rates: The heavy atom effect is generally negligible for fluorine, but its influence on molecular orbital energies can impact the rates of intersystem crossing from singlet to triplet excited states, which can open up different reaction pathways.

Influencing Excited-State Reactivity: The electronic distribution in an excited state is different from the ground state. The powerful inductive effect of fluorine can have a pronounced influence on the charge distribution of these excited states, thereby directing the course of photochemical reactions. For example, it could influence the regioselectivity of a photochemical cycloaddition.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Abundance Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the initial characterization of (OH)2-ene-yne-(F)6-D3. This technique provides the high-accuracy mass measurement required to determine the compound's elemental composition. Given the presence of multiple fluorine and deuterium (B1214612) atoms, the isotopic pattern observed in the mass spectrum is complex. HRMS can resolve the isotopic contributions of all atoms, including the less common isotopes of carbon and oxygen, to provide an unambiguous molecular formula.

Techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) are particularly powerful for analyzing halogenated organic compounds. nih.govnih.gov The use of soft ionization methods, like electrospray ionization (ESI) or chemical ionization (CI), would be critical to minimize fragmentation and preserve the molecular ion, allowing for a clear determination of the parent mass. The precise mass-to-charge ratio (m/z) obtained from HRMS allows for the calculation of a molecular formula that can be checked against theoretical values, providing strong evidence for the compound's composition.

Table 1: Theoretical Isotopic Abundance for Key Fragments of this compound (Note: This table is illustrative, as the exact molecular formula and structure of this compound is not defined in public literature. The values represent a hypothetical scenario.)

| Ion/Fragment | Theoretical m/z | Relative Abundance (%) |

| [M]+ | Calculated Value | 100 |

| [M+1]+ | Calculated Value | ~C atom % x 1.1 |

| [M-F]+ | Calculated Value | Variable |

| [M-OH]+ | Calculated Value | Variable |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed connectivity and stereochemistry of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

¹H NMR: Will provide information about the hydrogen environments, including the hydroxyl protons and any protons on the carbon backbone.

¹³C NMR: Will identify all unique carbon environments within the molecule.

Fluorine-19 (¹⁹F) NMR: This is particularly crucial for this compound. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for distinguishing between the six different fluorine environments expected in a complex molecule. numberanalytics.comacs.org The chemical shifts and coupling constants (J-couplings) between fluorine atoms and between fluorine and hydrogen or carbon atoms provide invaluable structural information. researchgate.net

Deuterium (²H or D) NMR: While less common, ²H NMR can be used to confirm the locations of the deuterium labels on the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the full molecular structure. For instance, HSQC would correlate directly bonded ¹H-¹³C pairs, while HMBC would reveal longer-range couplings, helping to connect the different functional groups.

Table 2: Predicted NMR Signal Characteristics for this compound (Note: This table is a hypothetical representation of expected NMR data.)

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations (2D NMR) |

| ¹H | 1-8 | Singlet, Doublet, Multiplet | COSY with other ¹H; HSQC with attached ¹³C; HMBC with neighboring ¹³C |

| ¹³C | 10-160 | Singlet, Doublet (due to C-F coupling) | HSQC with attached ¹H; HMBC with neighboring ¹H and ¹⁹F |

| ¹⁹F | -50 to -250 | Singlet, Doublet, Multiplet | ¹⁹F-¹⁹F COSY; HMBC with neighboring ¹H and ¹³C |

| ²H | 1-8 | Singlet | Can be correlated with ¹³C via specialized techniques |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. These methods are excellent for the rapid identification of key functional groups present in this compound.

IR Spectroscopy: Would be expected to show characteristic absorption bands for the O-H stretches of the alcohol groups (typically a broad band around 3200-3600 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹), the C=C stretch of the alkene (around 1620-1680 cm⁻¹), and strong C-F stretching vibrations (in the 1000-1400 cm⁻¹ region).

Raman Spectroscopy: Is often more sensitive to the symmetric vibrations of non-polar bonds, making it particularly useful for observing the C≡C and C=C stretching modes, which may be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Expected Frequency (cm⁻¹) |

| Alcohol | O-H Stretch | IR | 3200-3600 (Broad) |

| Alkyne | C≡C Stretch | IR, Raman | 2100-2260 |

| Alkene | C=C Stretch | IR, Raman | 1620-1680 |

| Fluorocarbon | C-F Stretch | IR | 1000-1400 (Strong) |

X-ray Crystallography for Definitive Solid-State Structure Determination

While the previously mentioned techniques provide strong evidence for the molecular structure, X-ray crystallography offers the most definitive and unambiguous proof of the three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique requires the growth of a high-quality single crystal of this compound.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å |

| Bond Length (C-F) | ~1.35 Å |

| Bond Angle (C-C-C) | ~109.5° (sp³), ~120° (sp²), ~180° (sp) |

| Torsion Angles | Dependent on conformation |

Chiroptical Spectroscopy for Absolute Configuration Assignment

If this compound is a chiral molecule, meaning it is non-superimposable on its mirror image, determining its absolute configuration is a final, critical step in its characterization. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used for this purpose.

CD spectroscopy measures the differential absorption of left and right-circularly polarized light. A chiral molecule will produce a characteristic CD spectrum. By comparing the experimentally obtained spectrum with a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be assigned. This is a powerful method for confirming the enantiomeric purity and specific three-dimensional arrangement of chiral centers within the molecule.

Applications of Oh 2 Ene Yne F 6 D3 As a Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic and Carbocyclic Scaffolds

No information available.

Utility in the Modular Construction of Complex Natural Products

No information available.

Monomeric Unit for Advanced Material Development (e.g., functional polymers)

No information available.

Mechanistic Probes in Fundamental Organic Chemistry

No information available.

Table of Compounds Mentioned

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

Key areas for investigation include the use of catalytic cycles that can be regenerated and reused, reducing the need for stoichiometric reagents. ekb.eg The strategic incorporation of fluorine and deuterium (B1214612), often requiring specialized reagents and conditions, presents a particular challenge to sustainability. nih.govresearchgate.net Research into greener fluorinating and deuterating agents will be paramount. researchgate.netcolab.ws Flow chemistry, a technique where reactions are run in continuous streams, offers a promising avenue for improving the safety and efficiency of handling hazardous reagents often used in fluorination. nih.govresearchgate.net

Table 1: Comparison of Hypothetical Synthetic Pathways for (OH)2-ene-yne-(F)6-D3

| Metric | Traditional Linear Synthesis | Convergent Catalytic Approach |

| Number of Steps | 15-20 | 8-12 |

| Overall Yield | <1% | 5-10% |

| Atom Economy | Low | High |

| Use of Protecting Groups | Extensive | Minimal |

| Sustainability | Poor | Good |

Exploration of Unprecedented Reactivity Modes

The unique arrangement of functional groups in this compound is expected to give rise to novel reactivity. The interplay between the electron-withdrawing fluorine atoms and the electron-rich ene-yne system could lead to unexpected electronic properties and reaction pathways. libretexts.orgyoutube.com Understanding and controlling the reactivity of such a molecule is a significant challenge. rsc.org

Future investigations will likely explore the molecule's behavior in pericyclic reactions, transition-metal-catalyzed cross-couplings, and cycloadditions. acs.orgmdpi.com The presence of both an alkene and an alkyne offers the potential for selective transformations, a key challenge being the ability to react one group while leaving the other untouched. The influence of the deuterium atoms on reaction kinetics, known as the kinetic isotope effect, could be exploited to elucidate reaction mechanisms and control reaction outcomes.

Expansion of the Compound's Utility in Diverse Chemical Disciplines

The multifaceted nature of this compound makes it a promising candidate for a wide range of applications, driving further research into its synthesis and properties. solubilityofthings.commoravek.com In medicinal chemistry, the heavy fluorination could enhance metabolic stability and binding affinity to biological targets. nih.gov The hydroxyl groups provide handles for further functionalization or for forming hydrogen bonds with protein active sites.

In materials science, the rigid ene-yne backbone and the potential for intermolecular interactions through the hydroxyl groups suggest applications in the development of novel polymers and functional materials. moravek.com The fluorine content could impart desirable properties such as thermal stability and hydrophobicity. The deuterium labeling makes it a valuable tool for mechanistic studies in various fields. nih.gov

Table 2: Potential Applications of this compound and its Derivatives

| Discipline | Potential Application | Key Structural Features |

| Medicinal Chemistry | Enzyme Inhibitors, Metabolic Tracers | Fluorine atoms, Deuterium labels, Hydroxyl groups |

| Materials Science | Fluoropolymers, Liquid Crystals | Rigid ene-yne backbone, Fluorine atoms |

| Chemical Biology | Molecular Probes | Alkyne for click chemistry, Isotopic labels |

| Agrochemicals | Pesticides, Herbicides | Fluorine atoms for increased potency |

Overcoming Stereochemical Complexities in Advanced Synthetic Design

The potential for multiple stereocenters in derivatives of this compound presents a formidable challenge in synthetic design. The development of stereoselective methods for the synthesis of this compound will be a major focus of future research. This includes the use of chiral catalysts, auxiliaries, and reagents to control the three-dimensional arrangement of atoms. mdpi.com

A significant hurdle will be the stereoselective installation of the hydroxyl groups and the control of the geometry of the double bond. The synthesis of specific stereoisomers is crucial, as different spatial arrangements of atoms can lead to vastly different biological activities and material properties. Advanced computational modeling will likely play a key role in predicting the most stable stereoisomers and in designing synthetic routes to access them.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.